Tert-butyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidine (DHPM) family, a class of molecules with diverse pharmacological applications. Its structure features:
- Tert-butyl ester at position 5, enhancing steric bulk and lipophilicity.
- Methyl group at position 6, contributing to conformational stability.
- Thioxo group at position 2, enabling sulfur-mediated hydrogen bonding.
The compound's structural uniqueness lies in the combination of these substituents, which influence its physical, chemical, and biological properties .
Properties
IUPAC Name |
tert-butyl 6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-10-14(17(22)26-19(2,3)4)15(21-18(27)20-10)11-8-12(23-5)16(25-7)13(9-11)24-6/h8-9,15H,1-7H3,(H2,20,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQSGWVOVJVZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of an appropriate aldehyde with a thiourea derivative in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to remove the thioxo group, yielding a tetrahydropyrimidine derivative.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit notable antimicrobial properties. For instance, a related compound, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, was tested against various bacterial strains and fungi. The methodology involved measuring inhibition zones on nutrient agar plates after incubation with the compound solutions. Results indicated significant antimicrobial activity with inhibition zones exceeding 7 mm against certain pathogens .
Antioxidant Properties
The thioxo group present in the structure of tert-butyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate contributes to its potential antioxidant activity. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property makes them candidates for developing supplements aimed at preventing oxidative damage in cells .
Anti-inflammatory Effects
Research indicates that tetrahydropyrimidine derivatives can modulate inflammatory pathways. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo. This application is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases .
Synthesis of Metal Complexes
The compound can serve as a ligand for synthesizing metal complexes. For example, studies have reported the formation of gold(III) complexes using derivatives of tetrahydropyrimidines. These complexes were characterized using spectroscopic methods (NMR and HRMS), showcasing the versatility of the compound in coordination chemistry .
Development of New Pharmaceuticals
The synthetic versatility of this compound allows for modifications that enhance its pharmacological profile. Its structure can be altered to improve solubility or bioavailability while maintaining or enhancing its biological activity. This adaptability is crucial in drug design and development processes .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Assay | Evaluate antimicrobial efficacy | Significant inhibition zones observed against bacterial strains; effective against C. albicans |
| Metal Complex Synthesis | Synthesize Au(III) complex | Complex formation confirmed by NMR; showed potential as an antibacterial agent |
| In vitro Anti-inflammatory Study | Assess anti-inflammatory effects | Reduction in cytokine levels observed; potential therapeutic use in inflammatory diseases |
Mechanism of Action
The mechanism of action of tert-butyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations at Position 5 (Ester Group)
Impact : The tert-butyl group in the target compound improves membrane permeability but may reduce crystallinity compared to smaller esters .
Substituent Variations at Position 2 (Oxo vs. Thioxo)
Impact : Thioxo derivatives exhibit distinct hydrogen-bonding patterns in crystal lattices, as seen in N–H···S interactions forming zigzag chains .
Substituent Variations at Position 4 (Aryl Group)
Impact: The 3,4,5-trimethoxyphenyl group in the target compound mimics combretastatin analogs, known for tubulin inhibition, but its bulkiness may limit binding pocket accessibility compared to smaller aryl groups .
Conformational Analysis
Crystallographic studies reveal:
- Target Compound : Likely adopts a flattened boat or sofa conformation due to tert-butyl steric effects, similar to ethyl analogs with dihedral angles of 75.25–88.09° between the aryl and pyrimidine rings .
- Methyl 4-(4-sulfamoylphenyl) analogs : Exhibit R₂²(8) dimer motifs via N–H···O bonds, contrasting with thioxo-driven N–H···S chains in the target compound .
Biological Activity
Tert-butyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activities including antioxidant, anti-cancer, and antimicrobial properties, and provides a summary of relevant research findings.
The compound belongs to the class of tetrahydropyrimidines and exhibits a variety of biological activities. Its structure features a thioxo group and a trimethoxyphenyl moiety, which are critical for its pharmacological properties.
2. Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as the Biginelli reaction or other multi-component reactions. The synthetic pathways often yield high purity and yield rates. For instance, one study reported the synthesis of related pyrimidine derivatives using solvent-free methods that improved efficiency and reduced environmental impact .
3.1 Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The evaluation of radical scavenging activity revealed IC50 values indicating strong efficacy in scavenging free radicals:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 5c | 6.261 | Radical Scavenging |
| 5g | 6.539 | Alpha-Amylase Inhibition |
| 5e | 5.351 | Cytotoxicity on HepG2 |
The structural features such as halogen substitutions enhance these activities by affecting electron density and reactivity .
3.2 Anticancer Activity
The compound has shown promise in anti-cancer studies. In vitro assays against various cancer cell lines demonstrated cytotoxic effects with varying IC50 values:
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
3.3 Antimicrobial Activity
Antimicrobial studies have revealed that the compound exhibits activity against a range of pathogens including bacteria and fungi:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| C. albicans | 16 |
These results indicate that the compound could be a potential candidate for developing new antimicrobial agents .
4. Case Studies
A notable case study involved the evaluation of related tetrahydropyrimidine derivatives for their biological activities through both in vitro and in silico methods. The study highlighted that modifications at specific positions on the pyrimidine ring significantly influenced biological activity outcomes .
5. Conclusion
This compound demonstrates significant potential across various biological activities including antioxidant, anticancer, and antimicrobial effects. Further research is warranted to explore its mechanisms of action and potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing this tetrahydropyrimidine derivative, and how do reaction conditions influence regioselectivity?
The compound is typically synthesized via Biginelli-like multicomponent reactions involving a β-ketoester, urea/thiourea, and an aldehyde. For example, ethyl analogs are synthesized using substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under acidic conditions (HCl or acetic acid) . Regioselectivity is influenced by steric and electronic factors of substituents on the aldehyde. For instance, electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenyl) enhance electrophilicity at the carbonyl carbon, favoring cyclization . Reaction temperature (80–100°C) and solvent polarity (ethanol or methanol) also affect yield and purity.
Q. How is the compound characterized structurally, and what crystallographic parameters are critical for validation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the ethyl analog crystallizes in a triclinic system (space group P1) with unit cell parameters a = 10.14 Å, b = 10.19 Å, c = 10.87 Å, and angles α = 117.88°, β = 101.37°, γ = 105.50° . Key refinement metrics include R1 < 0.05 and wR2 < 0.15 using SHELXL . NMR (¹H/¹³C) confirms substituent integration: methoxy groups appear as singlets at δ ~3.8 ppm, while the thiourea moiety shows a characteristic NH signal at δ ~10 ppm .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key precautions include:
- Storage : Inert gas atmosphere (argon/nitrogen), desiccated at 2–8°C to prevent hydrolysis .
- Handling : Use spark-free tools (P242), anti-static clothing (P243), and fume hoods (P271) to avoid combustion from thiourea-derived dust .
- Exposure response : For skin contact, wash with soap/water (P302+P352); for inhalation, move to fresh air and monitor for respiratory distress (P304+P341) .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution at C4 or C6) impact biological activity, particularly antimicrobial properties?
The 3,4,5-trimethoxyphenyl group at C4 enhances lipophilicity, improving membrane permeability. Thiourea (2-thioxo) at C2 increases hydrogen-bonding capacity, critical for target inhibition. For example, analogs with 4-fluorophenyl or 3-nitrophenyl substituents show reduced activity compared to 3,4,5-trimethoxyphenyl derivatives, likely due to weaker π-π stacking with microbial enzymes . In vitro MIC values correlate with electron-withdrawing substituents on the aryl ring .
Q. What crystallographic software and refinement strategies resolve challenges in modeling disorder or thermal motion in the tetrahydropyrimidine core?
SHELX programs (SHELXL/SHELXS) are preferred for small-molecule refinement. For disordered methoxy groups, PART instructions and ISOR restraints stabilize anisotropic displacement parameters . ORTEP-3 aids in visualizing thermal ellipsoids, with GUI tools simplifying disorder modeling (e.g., split positions for rotating tert-butyl groups) . High-resolution data (≤1.0 Å) combined with TWIN/BASF commands in SHELXL mitigate twinning artifacts common in triclinic systems .
Q. How do solvent polarity and pH influence the compound’s stability during in vitro assays?
- Aqueous buffers (pH 7.4) : The ester group undergoes slow hydrolysis (~5% degradation in 24 hours at 37°C), requiring stability studies via HPLC .
- DMSO stock solutions : Limit exposure to light/heat to prevent thiourea oxidation to urea (monitored by TLC at Rf ~0.5 in ethyl acetate/hexane) .
- Biological media : Serum proteins (e.g., albumin) bind the compound, reducing free concentration; ultrafiltration or dialysis validates bioactivity .
Q. What computational methods predict binding modes of this compound with biological targets (e.g., thymidine phosphorylase)?
Molecular docking (AutoDock Vina or Schrödinger) using crystal structures (PDB: 4EAD) identifies key interactions:
- The thiourea moiety forms hydrogen bonds with Asp167 and Arg171.
- The 3,4,5-trimethoxyphenyl group occupies a hydrophobic pocket near Val73 . MD simulations (GROMACS) over 100 ns validate stability, with RMSD < 2.0 Å indicating robust binding .
Data Contradiction Analysis
Q. How are discrepancies in antimicrobial activity data between studies reconciled?
Variations in MIC values (e.g., 2–32 µg/mL) arise from:
- Strain variability : Gram-positive (S. aureus) vs. Gram-negative (E. coli) permeability differences .
- Assay conditions : Broth microdilution (CLSI) vs. agar diffusion; the latter underestimates activity for hydrophobic compounds .
- Compound purity : HPLC ≥95% purity is critical; thiourea byproducts (e.g., urea derivatives) reduce efficacy .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
